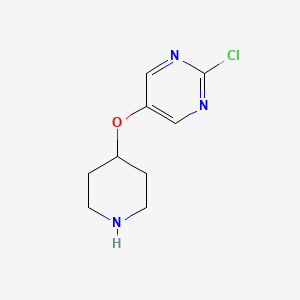
2-Chloro-5-(piperidin-4-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(piperidin-4-yloxy)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine typically involves multiple steps. One common method starts with 2-chloropyrimidine as the initial material. The synthesis proceeds through a series of reactions, including bromination, coupling, elimination, and catalytic hydrogenation . Here is a detailed synthetic route:
Bromination: 2-chloropyrimidine is reacted with bromine in acetic acid to form 2-bromopyrimidine.
Coupling: The brominated product is then coupled with N-benzyl piperidine ketone in tetrahydrofuran to form an intermediate.
Elimination: The intermediate undergoes an elimination reaction in the presence of hydrogen chloride in ethanol.
Catalytic Hydrogenation: Finally, the product is subjected to catalytic hydrogenation using palladium on carbon in methanol to yield this compound.
Analyse Chemischer Reaktionen
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions and products are not extensively documented.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bromine, hydrogen chloride, palladium on carbon, and various solvents like acetic acid, tetrahydrofuran, ethanol, and methanol .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(piperidin-4-yloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to its biological activity, including potential anti-inflammatory and antimicrobial properties
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets. For instance, it has been studied for its potential to act as an agonist for G-protein-coupled receptors, which play a crucial role in various physiological processes . The compound’s effects are mediated through pathways involving these receptors, leading to changes in cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(piperidin-4-yloxy)pyrimidine can be compared with other pyrimidine derivatives and piperidine-containing compounds:
Pyrimidine Derivatives: Compounds like 2,4-diamino-6-piperidinopyrimidine (minoxidil) share structural similarities but differ in their functional groups and applications.
Piperidine Derivatives: Other piperidine-containing compounds, such as those used in pharmaceuticals, may have different substituents on the piperidine ring, leading to variations in their biological activity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H12ClN3O |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
2-chloro-5-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12ClN3O/c10-9-12-5-8(6-13-9)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2 |
InChI-Schlüssel |
DTORHBRHNVYBQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CN=C(N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


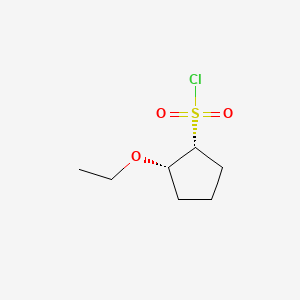
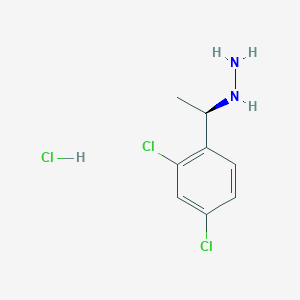


![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
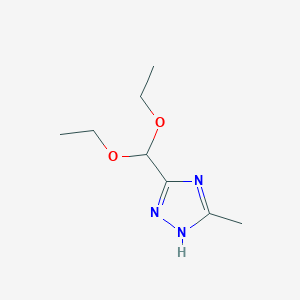
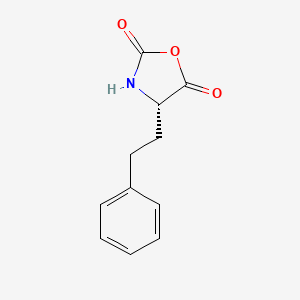

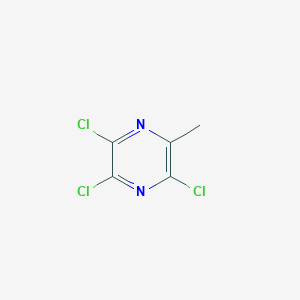

![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
